N-(3-(1-(cyclohexanecarbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

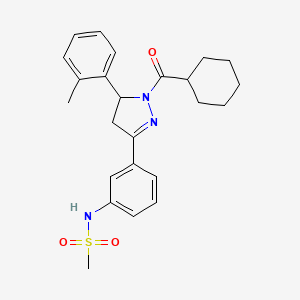

This compound features a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 3-phenyl group bearing a methanesulfonamide moiety. The pyrazole ring is further functionalized at position 1 with a cyclohexanecarbonyl group and at position 5 with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name |

N-[3-[2-(cyclohexanecarbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-17-9-6-7-14-21(17)23-16-22(19-12-8-13-20(15-19)26-31(2,29)30)25-27(23)24(28)18-10-4-3-5-11-18/h6-9,12-15,18,23,26H,3-5,10-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRVOXBHMPFXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(3-(1-(cyclohexanecarbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : Pyrazole ring

- Substituents : Cyclohexanecarbonyl and o-tolyl groups

- Functional Group : Methanesulfonamide

Molecular Formula

The molecular formula is , which highlights its complex structure involving multiple functional groups.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values reported around 39.70 µM suggest moderate efficacy in inhibiting cell viability .

- MDA-MB-231 (Triple-Negative Breast Cancer) : The activation of caspases (caspase-3 and caspase-7) indicates a mechanism involving apoptosis, which is crucial for cancer treatment .

Anti-inflammatory Effects

The methanesulfonamide moiety may contribute to anti-inflammatory properties. Compounds within this class have been shown to inhibit nitric oxide production in lipopolysaccharide-induced models, suggesting a potential role in managing inflammatory conditions .

Enzyme Inhibition

The compound's structure suggests potential interactions with metabolic enzymes relevant to neurodegenerative disorders. For example, pyrazole derivatives have been associated with:

- Acetylcholinesterase Inhibition : Some analogs have shown IC50 values as low as 66.37 nM, indicating strong inhibitory effects relevant for Alzheimer's disease treatment .

- Carbonic Anhydrase Inhibition : Compounds have demonstrated IC50 values of 0.93 nM for hCA I and 0.75 nM for hCA II, suggesting potential applications in treating conditions like glaucoma .

Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, the compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 39.70 µM. The study utilized both in vitro assays and docking studies to elucidate the interaction mechanism with target proteins involved in apoptosis pathways .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrazole compounds against oxidative stress-induced neuronal damage. The findings suggested that the methanesulfonamide group plays a critical role in modulating oxidative stress responses, enhancing cell survival rates in neuronal cultures exposed to harmful agents .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ()

- Key Differences : Replaces the cyclohexanecarbonyl group with benzoyl and substitutes o-tolyl with 2-ethoxyphenyl.

- Biological Activity : Demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations confirming stability .

b. N-(3-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ()

- Key Differences: Substitutes cyclohexanecarbonyl with isobutyryl (2-methylpropanoyl).

- Structural Impact : The branched isobutyryl group is less bulky than cyclohexanecarbonyl, which may improve synthetic yield (e.g., reports yields of 62–71% for similar carboxamides) .

- Thermal Stability : Pyrazole derivatives with aryl substitutions often exhibit high melting points (>300°C, as in ), suggesting that the target compound may share comparable thermal stability .

c. Quinoline-4-amine Derivatives ()

- Key Differences: Replace methanesulfonamide with a chloroquinoline moiety.

- Properties : High melting points (>300°C) and distinct NMR profiles (e.g., δ 5.42–5.59 ppm for pyrazole protons) .

Table 1: Comparative Data for Selected Pyrazole Derivatives

Key Observations:

- Yield : Bulky acyl groups (e.g., cyclohexanecarbonyl) may reduce yields compared to smaller groups like benzoyl or isobutyryl due to steric hindrance .

- Spectroscopy : The target compound’s methanesulfonamide and o-tolyl groups would likely produce distinct NMR signals (e.g., aromatic protons near δ 7.0–7.6 ppm and methyl groups at δ 2.4–2.7 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.